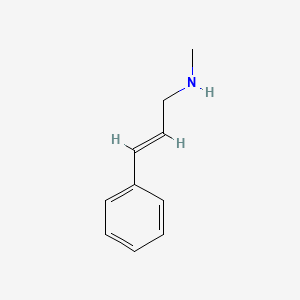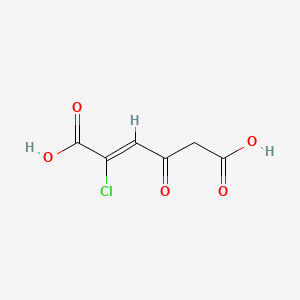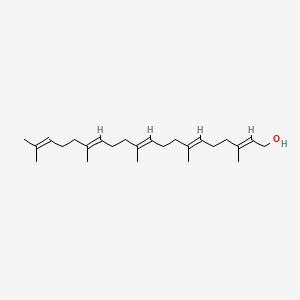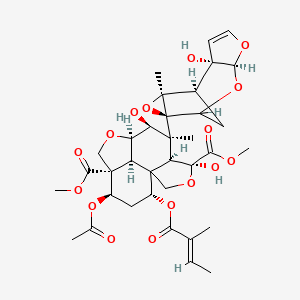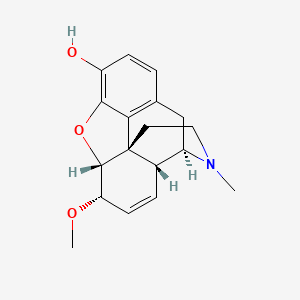
Heterocodeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterocodeine, also known as 6-methoxymorphine, is an opiate derivative and a structural isomer of codeine. It is the 6-methyl ether of morphine and is called “hetero-” because it is the reverse isomer of codeine. This compound was first synthesized in 1932 and patented in 1935 .
Scientific Research Applications
Heterocodeine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opiate derivatives.
Biology: this compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: It is investigated for its potential analgesic properties and its potency compared to other opiates.
Preparation Methods
Heterocodeine can be synthesized from morphine by selective methylation. This process involves the methylation of the 6-hydroxy group of morphine to form the 6-methoxy group, resulting in this compound . The industrial production methods for this compound are not extensively documented, but the selective methylation process is a key step in its synthesis.
Chemical Reactions Analysis
Heterocodeine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The 6-methoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
Heterocodeine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a direct agonist at these receptors, particularly the mu-opioid receptor subtype. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The substitution at the 6-hydroxy position enhances its potency compared to morphine .
Comparison with Similar Compounds
Heterocodeine is similar to other opiate derivatives such as:
Codeine: A natural mono-methyl ether of morphine that must be metabolized for activity.
Morphine: The parent compound from which this compound is synthesized.
Thebaine: A structural isomer with different pharmacological properties.
Methyldihydromorphine (dihydrothis compound): A derivative of this compound.
This compound is unique due to its direct agonist activity and its higher potency compared to morphine and codeine.
Properties
CAS No. |
639-47-4 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
FNAHUZTWOVOCTL-XSSYPUMDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
| 639-47-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


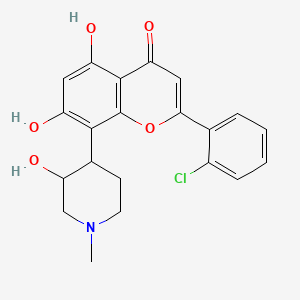
![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)
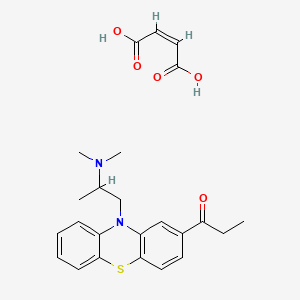
![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)

